Isopropyl-pyrrolidin-3-ylmethyl-carbamic acid tert-butyl ester

Description

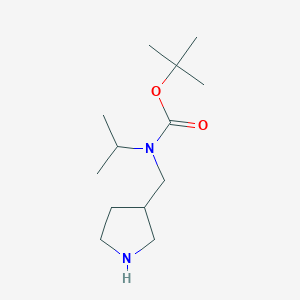

Isopropyl-pyrrolidin-3-ylmethyl-carbamic acid tert-butyl ester is a pyrrolidine-based carbamate derivative featuring a tert-butyl ester group and an isopropyl substituent. This compound is structurally characterized by a pyrrolidine ring linked to a carbamate functional group, which is further modified with bulky alkyl groups (tert-butyl and isopropyl). Such structural attributes are common in intermediates for pharmaceuticals or agrochemicals, where steric hindrance and stability are critical .

Properties

IUPAC Name |

tert-butyl N-propan-2-yl-N-(pyrrolidin-3-ylmethyl)carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H26N2O2/c1-10(2)15(9-11-6-7-14-8-11)12(16)17-13(3,4)5/h10-11,14H,6-9H2,1-5H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFOHWUANGLHYFD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N(CC1CCNC1)C(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H26N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701129606 | |

| Record name | Carbamic acid, N-(1-methylethyl)-N-(3-pyrrolidinylmethyl)-, 1,1-dimethylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701129606 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1353986-93-2 | |

| Record name | Carbamic acid, N-(1-methylethyl)-N-(3-pyrrolidinylmethyl)-, 1,1-dimethylethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1353986-93-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Carbamic acid, N-(1-methylethyl)-N-(3-pyrrolidinylmethyl)-, 1,1-dimethylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701129606 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Isopropyl-pyrrolidin-3-ylmethyl-carbamic acid tert-butyl ester typically involves multiple steps, starting with the reaction of pyrrolidin-3-ylmethylamine with isopropyl chloride to form the corresponding isopropyl derivative. This intermediate is then reacted with tert-butyl carbamate under specific conditions to yield the final product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions: Isopropyl-pyrrolidin-3-ylmethyl-carbamic acid tert-butyl ester can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide or potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides or other suitable nucleophiles.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carbonyl compounds, while reduction may produce amines.

Scientific Research Applications

Chemistry

- Building Block in Organic Synthesis : Isopropyl-pyrrolidin-3-ylmethyl-carbamic acid tert-butyl ester is utilized as an intermediate in synthesizing other complex organic molecules.

- Protecting Group : It serves as a protecting group for amines and carboxylic acids due to its stability under various reaction conditions.

Biology

- Biochemical Probe : The compound is investigated for its potential to act as a biochemical probe to study enzyme mechanisms and protein interactions. Its ability to modulate enzyme activity makes it valuable in metabolic pathway studies.

- Neurotransmitter Regulation : Studies have shown that it influences neurotransmitter systems, making it relevant for research into neurological disorders.

Medicine

- Drug Development : There is ongoing research into the compound's potential as a prodrug or drug delivery agent. Its structure allows for improved membrane penetration, enhancing therapeutic efficacy.

- Therapeutic Applications : Preliminary studies suggest that it may exhibit pharmacological properties beneficial for treating various conditions, including those affecting the central nervous system.

Industrial Applications

- Synthesis of Specialty Chemicals : The compound is used in producing agrochemicals and other industrial chemicals, benefiting from its chemical versatility and stability.

Case Studies and Research Findings

Several studies have highlighted the potential applications of this compound:

- Enzyme Inhibition Studies : Research indicates that the compound can inhibit specific enzymes involved in metabolic processes, showcasing its utility in biochemical research.

- Therapeutic Potential Evaluation : Investigations into its pharmacological properties suggest that modifications to the structure could optimize its biological efficacy, particularly in drug development contexts .

- Industrial Production Methods : The compound's synthesis has been optimized through continuous flow processes in industrial settings, enhancing yield and purity while maintaining product quality.

Mechanism of Action

The mechanism by which Isopropyl-pyrrolidin-3-ylmethyl-carbamic acid tert-butyl ester exerts its effects involves its interaction with specific molecular targets and pathways. The exact mechanism may vary depending on the application, but it generally involves binding to receptors or enzymes, leading to a biological response.

Comparison with Similar Compounds

Structural Analogues and Substituent Variations

The following table summarizes key structural analogs and their variations:

| Compound Name | CAS Number | Substituents | Molecular Formula | Molecular Weight (g/mol) |

|---|---|---|---|---|

| Isopropyl-pyrrolidin-3-ylmethyl-carbamic acid tert-butyl ester | Not explicitly provided in evidence | Pyrrolidin-3-ylmethyl, isopropyl, tert-butyl ester | Likely C₁₄H₂₆N₂O₂ | ~270.38 (estimated) |

| [(S)-1-(2-Chloro-acetyl)-pyrrolidin-3-yl]-isopropyl-carbamic acid tert-butyl ester | 1353998-29-4 | Chloroacetyl group at pyrrolidine N1, isopropyl, tert-butyl ester | C₁₅H₂₆ClN₂O₃ | 326.83 |

| [1-((S)-2-amino-3-methyl-butyryl)-pyrrolidin-3-ylmethyl]-isopropyl-carbamic acid tert-butyl ester | 1401666-89-4 | Amino-methyl-butyryl group at pyrrolidine N1, isopropyl, tert-butyl ester | C₂₀H₃₇N₃O₃ | 379.53 |

| [1-(2-Chloro-acetyl)-pyrrolidin-3-yl]-cyclopropyl-carbamic acid tert-butyl ester | 1353953-37-3 | Chloroacetyl group at pyrrolidine N1, cyclopropyl, tert-butyl ester | C₁₄H₂₃ClN₂O₃ | 302.80 |

Key Observations :

- Substituent Effects: The addition of a chloroacetyl group (CAS 1353998-29-4) introduces electrophilic reactivity, making it suitable for nucleophilic substitution reactions.

Biological Activity

Isopropyl-pyrrolidin-3-ylmethyl-carbamic acid tert-butyl ester is a compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanism of action, interactions with biological targets, and applications in therapeutic contexts.

Chemical Structure and Properties

This compound belongs to the class of carbamates, characterized by the presence of a pyrrolidine ring and a tert-butyl ester group. Its molecular formula is C₁₃H₁₉N₃O₂, with a molecular weight of approximately 227.30 g/mol. The structural formula can be represented as follows:

The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. It is hypothesized to act as an inhibitor or modulator of enzyme activity by binding to active sites or allosteric sites, thereby altering the enzymatic functions.

Key Mechanisms Include:

- Enzyme Inhibition : The compound may inhibit enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are crucial for neurotransmitter regulation.

- Receptor Modulation : It may interact with various receptors, including dopamine receptors, influencing signaling pathways related to neuropharmacology.

Biological Activity

Research indicates that this compound exhibits several biological activities:

- Neuropharmacological Effects : Studies suggest that compounds similar to this compound can modulate dopaminergic pathways, potentially offering therapeutic benefits in conditions such as schizophrenia or Parkinson's disease .

- Anticholinesterase Activity : The compound has shown promise in inhibiting AChE and BChE, which could have implications for treating Alzheimer's disease and other cognitive disorders .

- Potential Anti-inflammatory Effects : Some derivatives have been investigated for their ability to inhibit cyclooxygenases (COX) and lipoxygenases (LOX), suggesting potential anti-inflammatory properties .

Study 1: Neuropharmacological Evaluation

A study published in Nature evaluated the effects of pyrrolidine derivatives on dopamine receptor activity. This compound was tested for its binding affinity and functional selectivity at D2 and D3 receptors. Results indicated that it exhibited selective agonist activity at D2 receptors, with an EC50 value of 74 nM .

Study 2: Anticholinesterase Activity

In a comparative study assessing various carbamate compounds for their AChE inhibitory effects, this compound demonstrated significant inhibition with an IC50 value of 200 µM, indicating its potential as a therapeutic agent for cholinergic dysfunctions .

Data Tables

Q & A

Q. What are the optimal synthetic routes and reaction conditions for preparing Isopropyl-pyrrolidin-3-ylmethyl-carbamic acid tert-butyl ester with high yield and purity?

Methodological Answer: A stepwise synthesis is recommended to ensure stereochemical control and purity. For analogous tert-butyl carbamates, typical steps include:

- Coupling reactions : React pyrrolidine derivatives with isopropyl groups using activating agents like di-tert-butyl dicarbonate (Boc anhydride) in tetrahydrofuran (THF) at room temperature .

- Purification : After reaction completion, concentrate the mixture and wash with saturated sodium bicarbonate and brine to remove acidic byproducts .

- Yield optimization : Adjust stoichiometry (e.g., 1.1:1 molar ratio of Boc anhydride to amine) to minimize unreacted starting materials .

Key parameters : Temperature control (0–25°C), inert atmosphere (N₂/Ar), and solvent polarity (THF or ethyl acetate) .

Q. What analytical techniques are critical for confirming the identity and purity of this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) : Use ¹H/¹³C NMR to verify stereochemistry and substitution patterns, particularly for the pyrrolidine and tert-butyl groups .

- High-Performance Liquid Chromatography (HPLC) : Employ chiral columns (e.g., Chiralpak AD-H) to assess enantiomeric purity, especially if stereocenters are present .

- Mass Spectrometry (MS) : Confirm molecular weight (e.g., ESI-MS for [M+H]+ ions) and detect impurities .

- Melting Point/Polarimetry : For crystalline derivatives, measure melting range and optical rotation to cross-check purity .

Advanced Research Questions

Q. How can researchers address stereochemical challenges during synthesis, such as racemization or diastereomer formation?

Methodological Answer:

- Chiral auxiliaries : Introduce temporary protecting groups (e.g., benzyl) to stabilize stereocenters during coupling reactions .

- Low-temperature reactions : Perform steps at 0–5°C to minimize epimerization, especially during Boc deprotection .

- Kinetic resolution : Use enantioselective catalysts (e.g., chiral amines) to favor the desired stereoisomer .

Troubleshooting : Monitor reactions in real-time via TLC or inline FTIR to detect early-stage racemization .

Q. What strategies mitigate instability of the tert-butyl carbamate group under specific reaction conditions?

Methodological Answer:

- Acid sensitivity : Avoid strong acids (e.g., TFA) during Boc deprotection; use milder alternatives like HCl/dioxane .

- Thermal stability : Maintain reaction temperatures below 40°C to prevent carbamate degradation .

- Hydrolytic stability : Store the compound in anhydrous solvents (e.g., THF) under inert gas to limit moisture exposure .

Q. How should researchers resolve contradictions between theoretical and experimental purity data?

Methodological Answer:

- Impurity profiling : Use LC-MS to identify byproducts (e.g., incomplete Boc protection or pyrrolidine oxidation) .

- Quantitative NMR (qNMR) : Compare integration ratios of tert-butyl (1.2 ppm) and pyrrolidine protons (2.5–3.5 ppm) to calculate purity .

- Spiking experiments : Add authentic samples of suspected impurities to chromatograms to confirm retention times .

Q. What are the compound’s applications in constructing complex pharmacophores or prodrugs?

Methodological Answer:

- Scaffold functionalization : The pyrrolidine ring serves as a rigid backbone for attaching bioactive groups (e.g., fluorinated or heteroaromatic moieties) .

- Prodrug design : The tert-butyl carbamate group can be enzymatically cleaved in vivo to release active amines .

Case study : Analogous compounds are used as intermediates in kinase inhibitors, leveraging the pyrrolidine’s conformational restraint .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.